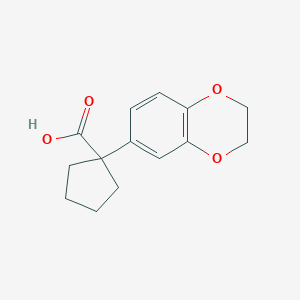
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of Ethanone, with a molecular formula of C10H10O3 and a molecular weight of 178.1846 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .
Synthesis Analysis
The synthesis of this compound involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, which yields the corresponding carboxylic acid. This carboxylic acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-benzodioxin ring attached to a cyclopentane ring via a carboxylic acid group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.1846 and a molecular formula of C10H10O3 .Scientific Research Applications
Bactericidal Activity
This compound has been identified as a carboxylic acid with bactericidal activity . It can be used in research related to bacterial infections and could potentially contribute to the development of new antibiotics.
Prodrug
It is a prodrug that is hydrolyzed to benzoic acid in the body . This property makes it a candidate for research in drug delivery systems, where the active ingredient is released in the body after administration.
Anticonvulsant Activity
The compound has been shown to have anticonvulsant activity in mice and rabbits . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Synthesis of Amino Amides and Esters
The carboxylic acid form of this compound can be converted to carbonyl chloride, which can then react with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters . This makes it useful in the synthesis of a variety of organic compounds.
Antibacterial Agent
This molecule has shown significant antibacterial activity against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% . This suggests potential applications in the treatment of bacterial infections.
Pharmaceutical Testing
Due to its various biological activities, this compound is used as a high-quality reference standard for accurate results in pharmaceutical testing .
Mechanism of Action
Target of Action
It is noted to havebactericidal activity , suggesting that its targets may be bacterial cells or specific bacterial proteins.
Mode of Action
This compound is a prodrug that is hydrolyzed to benzoic acid in the body Prodrugs are inactive or less active forms of a drug that are metabolized in the body to release the active drug
Biochemical Pathways
Given its bactericidal activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
As a prodrug, it undergoes metabolic transformation (specifically, hydrolysis) to release benzoic acid .
Result of Action
The compound has been reported to exhibit bactericidal activity , indicating that it can kill bacteria. It was found to be a potent antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQNMXBXXERSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)
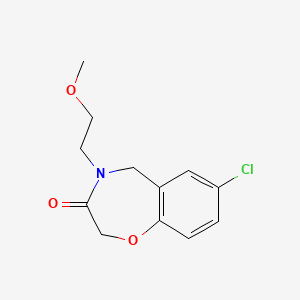
![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)
![2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2428605.png)
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)
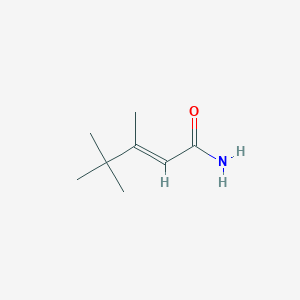
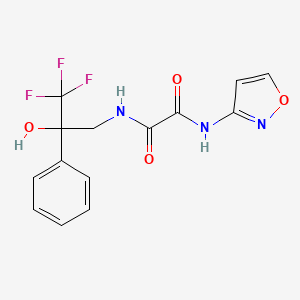


![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)
![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)
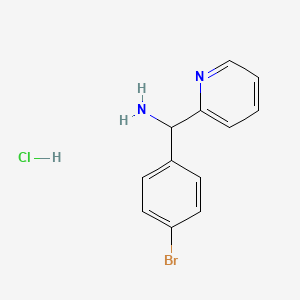
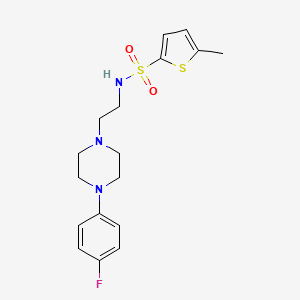
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)